molecular formula C8H16K2N2O6S2 B027609 PIPES dipotassium salt CAS No. 108321-27-3

PIPES dipotassium salt

Cat. No.: B027609
CAS No.: 108321-27-3
M. Wt: 378.6 g/mol
InChI Key: BJQYFCAMUXGZFN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Piperazinediethanesulfonic acid, dipotassium salt is a zwitterionic buffer commonly used in biochemical and biological research. It is known for its stability and inertness towards enzymatic and non-enzymatic reactions, making it a valuable component in various experimental setups .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Piperazinediethanesulfonic acid, dipotassium salt can be synthesized by reacting piperazine with ethane sulfonic acid under controlled conditions. The reaction typically involves the use of a base to facilitate the formation of the dipotassium salt .

Industrial Production Methods

In industrial settings, the production of 1,4-Piperazinediethanesulfonic acid, dipotassium salt involves large-scale synthesis using automated reactors. The process ensures high purity and consistent quality of the final product, which is essential for its use in research and diagnostic applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Piperazinediethanesulfonic acid, dipotassium salt is primarily inert towards most chemical reactions. it can participate in acid-base reactions due to its zwitterionic nature .

Common Reagents and Conditions

The compound is stable under a wide range of pH conditions, typically between 6.1 and 7.5. It is often used in combination with other buffering agents such as HEPES, EGTA, and magnesium sulfate in various biological assays .

Major Products Formed

Due to its inert nature, 1,4-Piperazinediethanesulfonic acid, dipotassium salt does not typically form major products through chemical reactions. Its primary role is to maintain pH stability in experimental conditions .

Scientific Research Applications

1,4-Piperazinediethanesulfonic acid, dipotassium salt is widely used in scientific research due to its buffering capacity and stability. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Piperazinediethanesulfonic acid, dipotassium salt is unique due to its specific pH range and stability, making it suitable for applications where other buffers might not perform as effectively. Its inertness towards enzymatic and non-enzymatic reactions also sets it apart from other buffering agents .

Properties

IUPAC Name

dipotassium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O6S2.2K/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;/h1-8H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQYFCAMUXGZFN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16K2N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073042
Record name 1,4-Piperazinediethanesulfonic acid, dipotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Sigma-Aldrich MSDS]
Record name PIPES dipotassium salt
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21496
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

108321-27-3
Record name 1,4-Piperazinediethanesulfonic acid, potassium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108321273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Piperazinediethanesulfonic acid, potassium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Piperazinediethanesulfonic acid, dipotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
PIPES dipotassium salt
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
PIPES dipotassium salt
Reactant of Route 3
Reactant of Route 3
PIPES dipotassium salt
Reactant of Route 4
Reactant of Route 4
PIPES dipotassium salt
Reactant of Route 5
PIPES dipotassium salt
Reactant of Route 6
Reactant of Route 6
PIPES dipotassium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.